![molecular formula C18H30N2O7 B10758041 N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)

N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

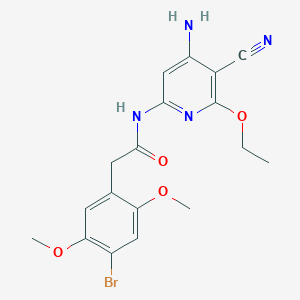

Beschreibung

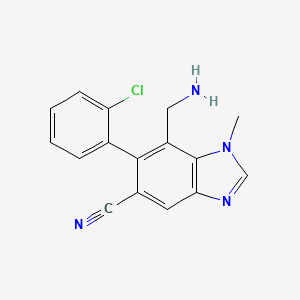

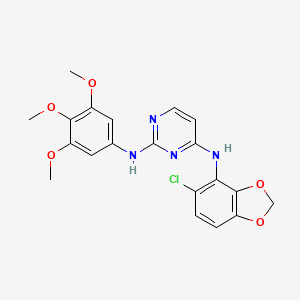

Diese Verbindungen enthalten eine Sequenz von genau zwei Alpha-Aminosäuren, die durch eine Peptidbindung verknüpft sind . Diese spezifische Verbindung zeichnet sich durch das Vorhandensein einer Ethoxycarbonylgruppe und eines Oxiranrings aus, die zu ihren einzigartigen chemischen Eigenschaften beitragen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE beinhaltet typischerweise die folgenden Schritte:

Bildung des Oxiranrings: Der Oxiranring wird durch die Reaktion eines geeigneten Epoxid-Vorläufers mit einer Ethoxycarbonylgruppe gebildet.

Peptidbindungsbildung: Das Dipeptid wird durch Kupplung von L-Isoleucin mit dem Oxiran-haltigen Zwischenprodukt unter Verwendung von Standard-Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt) gebildet.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Peptidsynthesetechniken umfassen, einschließlich Festphasensynthese (SPPS) und Flüssigphasensynthese (LPPS). Diese Verfahren ermöglichen die effiziente und skalierbare Produktion der Verbindung mit hoher Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Oxiranring, was zur Bildung von Diolen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Osmiumtetroxid (OsO4).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile Reagenzien wie Ammoniak (NH3) oder Thiole (RSH) werden unter milden Bedingungen eingesetzt, um den Oxiranring zu öffnen.

Hauptprodukte, die gebildet werden

Diole: Werden durch die Oxidation des Oxiranrings gebildet.

Alkohole: Entstehen aus der Reduktion von Carbonylgruppen.

Substituierte Produkte: Werden aus nucleophilen Substitutionsreaktionen am Oxiranring gebildet.

Wissenschaftliche Forschungsanwendungen

N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Peptidsynthese und Epoxidchemie verwendet.

Biologie: Wird hinsichtlich seiner potenziellen Rolle bei Protein-Protein-Wechselwirkungen und Enzyminhibition untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Medikamentenkandidat für die gezielte Ansprache spezifischer Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung neuartiger Materialien und als Baustein für die Synthese komplexerer Moleküle verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Oxiranring der Verbindung kann kovalente Bindungen mit nucleophilen Resten in den aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Zusätzlich kann das Peptidrückgrat mit Proteinoberflächen interagieren und so Protein-Protein-Wechselwirkungen und Signalwege beeinflussen .

Wirkmechanismus

The mechanism of action of N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxirane ring can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the peptide backbone can interact with protein surfaces, influencing protein-protein interactions and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-THREONYL-L-ISOLEUCINE: Ähnlich in der Struktur, enthält jedoch L-Threonin anstelle von L-Isoleucin.

N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-THREONINE: Enthält L-Threonin anstelle eines der L-Isoleucinreste.

Einzigartigkeit

N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE ist einzigartig aufgrund seiner spezifischen Kombination aus einem Oxiranring und zwei L-Isoleucinresten. Diese einzigartige Struktur verleiht eine besondere chemische Reaktivität und biologische Aktivität und macht sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .

Eigenschaften

Molekularformel |

C18H30N2O7 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C18H30N2O7/c1-6-9(4)11(15(21)20-12(17(23)24)10(5)7-2)19-16(22)13-14(27-13)18(25)26-8-3/h9-14H,6-8H2,1-5H3,(H,19,22)(H,20,21)(H,23,24)/t9-,10-,11-,12-,13-,14-/m0/s1 |

InChI-Schlüssel |

CFABOFMUPCWOPC-LHEWDLALSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@@H]1[C@H](O1)C(=O)OCC |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C1C(O1)C(=O)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide](/img/structure/B10757961.png)

![[7-Ethyl-4-hydroxy-3-[6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B10757972.png)

![3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid](/img/structure/B10757985.png)

![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)

![7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)

![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)

![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)

![7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine](/img/structure/B10758039.png)